![molecular formula C14H13NO6S2 B14130871 2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene CAS No. 89303-22-0](/img/structure/B14130871.png)
2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene is an organic compound that belongs to the class of aromatic sulfonyl compounds. This compound is characterized by the presence of both benzenesulfonyl and methanesulfonyl groups attached to a benzene ring, along with a nitro group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzenesulfonyl chloride with a suitable methylating agent, followed by nitration to introduce the nitro group. The reaction conditions often include the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and nitration processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of strong acids and reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of sulfonyl compounds.
Methanesulfonyl chloride: Used in similar sulfonation reactions.
Nitrobenzene: A simpler nitroaromatic compound used in various chemical reactions.
Uniqueness
2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene is unique due to the presence of both benzenesulfonyl and methanesulfonyl groups, which provide distinct reactivity and interaction profiles. This combination of functional groups allows for versatile applications in synthetic chemistry and research.
Properties
CAS No. |
89303-22-0 |
|---|---|
Molecular Formula |
C14H13NO6S2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-4-methylsulfonyl-1-nitrobenzene |
InChI |
InChI=1S/C14H13NO6S2/c1-22(18,19)13-7-8-14(15(16)17)11(9-13)10-23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
PTAIMDDNSBLPIY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


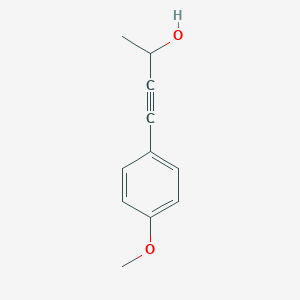
![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)
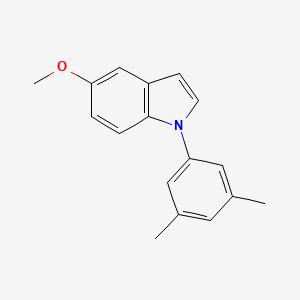
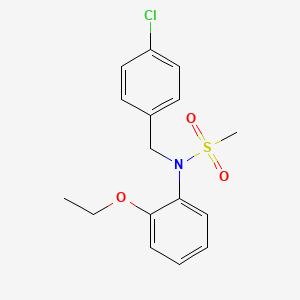
![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)
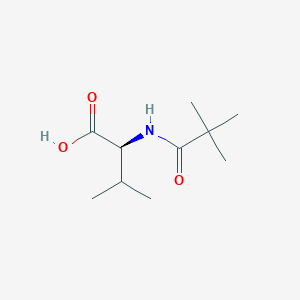
![1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14130817.png)
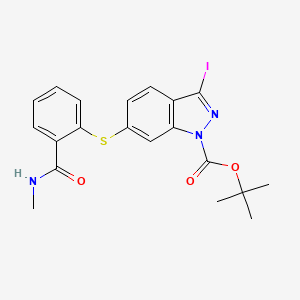
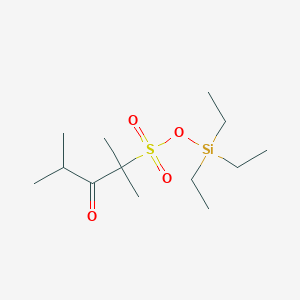
![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14130848.png)
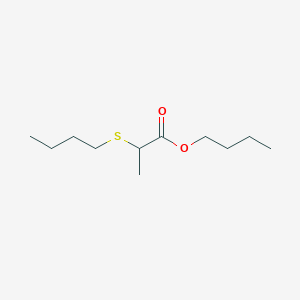
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B14130863.png)
![(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B14130873.png)
![[(Pyren-1-yl)methyl]propanedioic acid](/img/structure/B14130879.png)
